molecular formula C7H12ClNO3 B1299768 Methyl 4-oxopiperidine-3-carboxylate hydrochloride CAS No. 71486-53-8

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B1299768
CAS No.: 71486-53-8
M. Wt: 193.63 g/mol
InChI Key: NMAACQILAGCQPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. Finally, the product is treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Biological Activity

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C7H12ClNO3
  • Molecular Weight : 177.63 g/mol
  • IUPAC Name : this compound
  • Appearance : Crystalline powder
  • Solubility : Soluble in water

This compound is believed to interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an intermediate in biochemical reactions, influencing enzyme activity and potentially modulating cellular processes. Research indicates that it may have a role in:

  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest it may interact with specific receptors, although detailed mechanisms are still under investigation .

Antimicrobial Properties

Some derivatives of this compound exhibit antimicrobial activity, making them candidates for further pharmacological studies. This activity is particularly relevant for developing new antibiotics or antifungal agents .

Analgesic Effects

Research has indicated that compounds structurally related to methyl 4-oxopiperidine-3-carboxylate may possess analgesic properties. Studies on related piperidone derivatives have shown significant analgesic effects, suggesting potential applications in pain management .

Case Studies and Experimental Data

  • Synthesis and Biological Evaluation :
    • A study synthesized various derivatives of methyl 4-oxopiperidine-3-carboxylate and evaluated their biological activities. Some derivatives showed promising results in pain relief models, indicating potential use as analgesics .
  • Mechanistic Studies :
    • Detailed mechanistic investigations using isotopic labeling have been conducted to understand how these compounds interact at the molecular level. These studies revealed that the compounds could undergo various transformations that enhance their biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC7H12ClNO3Contains an oxo group which enhances reactivity
Methyl 1-Methyl-4-Oxopiperidine-3-Carboxylate HydrochlorideC8H14ClNO3Lacks the oxo group but has different substituents affecting its activity
N-Methyl-3-Carbomethoxy-4-Piperidone HydrochlorideC8H14ClNO3Different substituent pattern impacting pharmacological properties

Properties

CAS No.

71486-53-8

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H

InChI Key

NMAACQILAGCQPR-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCCC1=O.Cl

Canonical SMILES

[H+].COC(=O)C1CNCCC1=O.[Cl-]

Key on ui other cas no.

71486-53-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
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Q & A

Q1: What is the significance of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride in the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one?

A: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial starting material in the two-step synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one. [] This compound, along with 3,4-dimethoxyphenol, undergoes a series of reactions to yield the final product, a potential dopamine D4 receptor ligand. The specific role and transformations of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride within this synthesis are detailed in the research paper. []

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